molecular formula C17H34O3 B14399660 4-hydroxybutan-2-yl 11-methyldodecanoate CAS No. 89457-55-6

4-hydroxybutan-2-yl 11-methyldodecanoate

Cat. No.: B14399660
CAS No.: 89457-55-6
M. Wt: 286.4 g/mol
InChI Key: ACXNXHVEBNCGDA-UHFFFAOYSA-N
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Description

4-Hydroxybutan-2-yl 11-methyldodecanoate is a chemical compound known for its unique structure and properties It is an ester formed from the reaction of 4-hydroxybutan-2-ol and 11-methyldodecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxybutan-2-yl 11-methyldodecanoate typically involves the esterification reaction between 4-hydroxybutan-2-ol and 11-methyldodecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutan-2-yl 11-methyldodecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxobutan-2-yl 11-methyldodecanoate or 4-carboxybutan-2-yl 11-methyldodecanoate.

    Reduction: Formation of 4-hydroxybutan-2-yl 11-methyldodecanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Hydroxybutan-2-yl 11-methyldodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxybutan-2-yl 11-methyldodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-hydroxybutan-2-ol and 11-methyldodecanoic acid, which may then participate in various biochemical processes. The hydroxyl group in the compound can also form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

4-Hydroxybutan-2-yl 11-methyldodecanoate can be compared with other similar compounds such as:

    4-Hydroxybutan-2-yl dodecanoate: Lacks the methyl group on the dodecanoic acid moiety.

    4-Hydroxybutan-2-yl 11-methyldodecanol: The ester group is reduced to an alcohol.

    4-Hydroxybutan-2-yl 11-methyldodecanoic acid: The ester group is hydrolyzed to form the corresponding acid.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

89457-55-6

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

4-hydroxybutan-2-yl 11-methyldodecanoate

InChI

InChI=1S/C17H34O3/c1-15(2)11-9-7-5-4-6-8-10-12-17(19)20-16(3)13-14-18/h15-16,18H,4-14H2,1-3H3

InChI Key

ACXNXHVEBNCGDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCC(=O)OC(C)CCO

Origin of Product

United States

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